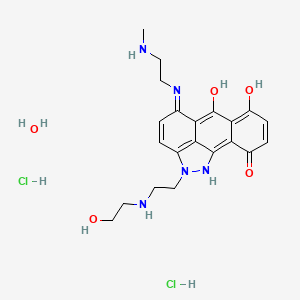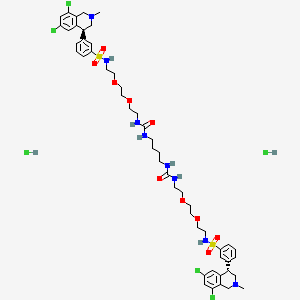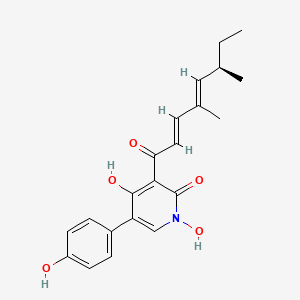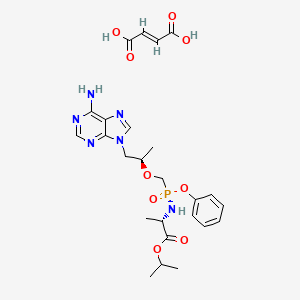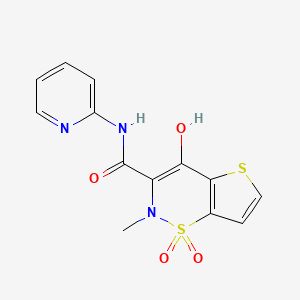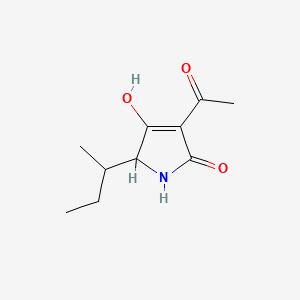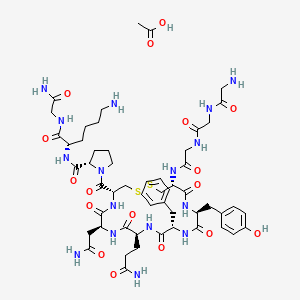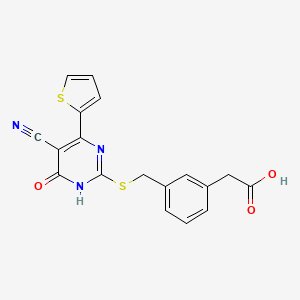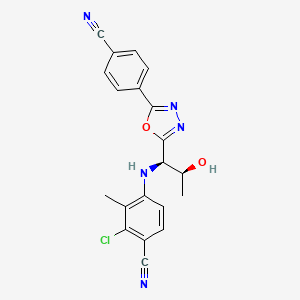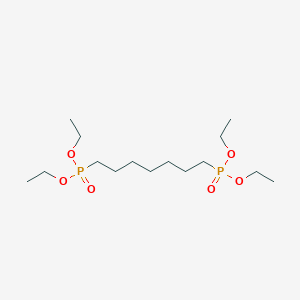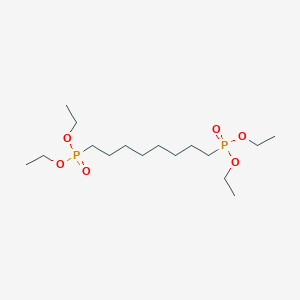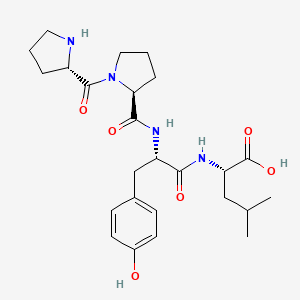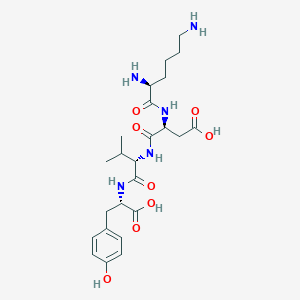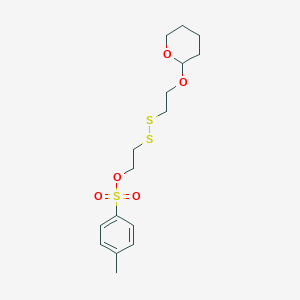
THP-SS-PEG1-Tos
Vue d'ensemble
Description
THP-SS-PEG1-Tos is a cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains a tetrahydropyranyl (THP) protecting group and a tosyl (Tos) end group, which are essential for its function as a linker in ADCs . The disulfide bonds in this compound can be cleaved under specific conditions, making it a valuable tool in targeted drug delivery systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of THP-SS-PEG1-Tos involves several steps:
Formation of the THP-protected intermediate: The initial step involves the protection of a hydroxyl group with a tetrahydropyranyl group.
Introduction of the disulfide bond: The next step involves the formation of a disulfide bond, which is crucial for the cleavable nature of the linker.
Attachment of the PEG chain: A polyethylene glycol chain is then attached to the disulfide bond.
Addition of the tosyl group: Finally, a tosyl group is introduced at the end of the PEG chain, completing the synthesis of this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted to produce the intermediate compounds.
Purification: The intermediates are purified using techniques such as column chromatography.
Final assembly: The final product is assembled by combining the purified intermediates under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
THP-SS-PEG1-Tos undergoes several types of chemical reactions:
Cleavage of the disulfide bond: The disulfide bond can be cleaved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution reactions: The tosyl group can undergo nucleophilic substitution reactions, where it acts as a leaving group.
Common Reagents and Conditions
Reducing agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used to cleave the disulfide bond.
Nucleophiles: Various nucleophiles can react with the tosyl group, including amines and thiols.
Major Products
Applications De Recherche Scientifique
THP-SS-PEG1-Tos has a wide range of scientific research applications:
Mécanisme D'action
THP-SS-PEG1-Tos functions as a cleavable linker in ADCs. The mechanism involves:
Binding to the antibody: The PEG chain of this compound is attached to an antibody.
Cleavage of the disulfide bond: Upon reaching the target site, the disulfide bond is cleaved by reducing agents present in the cellular environment.
Release of the drug: The cleavage of the disulfide bond releases the cytotoxic drug, which can then exert its therapeutic effects on the target cells.
Comparaison Avec Des Composés Similaires
THP-SS-PEG1-Tos is unique due to its cleavable disulfide bond and the presence of both THP and tosyl groups. Similar compounds include:
Succinic anhydride: A non-cleavable ADC linker.
EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester): A heterobifunctional crosslinking agent.
Fmoc-8-amino-3,6-dioxaoctanoic acid: A cleavable ADC linker used in the synthesis of ADCs.
DSG Crosslinker: Another cleavable ADC linker.
This compound stands out due to its specific combination of functional groups and its ability to be cleaved under mild conditions, making it highly effective in targeted drug delivery systems .
Propriétés
IUPAC Name |
2-[2-(oxan-2-yloxy)ethyldisulfanyl]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O5S3/c1-14-5-7-15(8-6-14)24(17,18)21-11-13-23-22-12-10-20-16-4-2-3-9-19-16/h5-8,16H,2-4,9-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDBLPWPLQRBJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCSSCCOC2CCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


